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Cat. No.: B12394225 Get Quote

Introduction

Biotin-11-UTP is a biotin-labeled uridine triphosphate analog crucial for the non-radioactive

labeling of RNA molecules.[1][2] It is widely used to synthesize biotinylated RNA probes

through in vitro transcription, where it is incorporated into the nascent RNA strand by RNA

polymerases like T7, T3, or SP6.[3] The "11" designates the 11-atom spacer arm connecting

the biotin molecule to the uridine nucleotide.[1][2] This extended linker is designed to minimize

steric hindrance, thereby improving the accessibility of the biotin moiety for subsequent

detection or capture by streptavidin-conjugated reagents.[2][4]

RNA pull-down assays are a powerful in vitro technique used to identify and study proteins that

interact with a specific RNA molecule.[5] The fundamental principle involves using a

biotinylated RNA of interest as a "bait" to capture its binding partners ("prey") from a cell lysate

or protein mixture.[6][7] The high-affinity interaction between biotin and streptavidin (K D =

10⁻¹⁵ M) is then exploited to isolate the entire RNA-protein complex using streptavidin-coated

beads.[6][8] The captured proteins can then be identified by methods such as Western blotting

or mass spectrometry.[7]

Key Applications

Identification of Novel RNA-Binding Proteins (RBPs): Biotin-11-UTP is instrumental in

generating RNA probes to discover unknown proteins that bind to a specific RNA, including

mRNAs, long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs).[9][10]
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Validation of RNA-Protein Interactions: The technique is used to confirm suspected

interactions between an RNA and a protein, often validating findings from computational

predictions or other large-scale screens.[4]

Mapping RNA-Protein Interaction Domains: By using truncated or mutated versions of the

biotinylated RNA bait, researchers can identify the specific regions or structural motifs within

the RNA that are necessary for protein binding.

Semi-Quantitative Analysis: RNA pull-down assays can be used to semi-quantitatively

assess how the binding of a protein to an RNA is affected by different cellular conditions or

the presence of inhibitors.[10][11]

Experimental Protocols
Part 1: Synthesis of Biotinylated RNA Probe via In Vitro
Transcription
This protocol is optimized for generating biotin-labeled RNA probes using a T7 RNA

polymerase system.

1.1 Materials

Linearized plasmid DNA or PCR product with a T7 promoter sequence upstream of the target

RNA sequence

HighYield T7 RNA Polymerase Mix[12]

10x T7 Reaction Buffer[12]

NTP solutions (ATP, CTP, GTP - 100 mM stocks)[13]

UTP solution (100 mM stock)[12]

Biotin-11-UTP (10 mM stock)[13]

Dithiothreitol (DTT, 100 mM)[12]

RNase-free DNase I[14]
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Nuclease-free water

RNA purification kit (e.g., RNeasy Mini Kit)[14]

1.2 Reaction Setup

An optimal balance between labeling and reaction efficiency is often achieved with a 35%

substitution of UTP with Biotin-11-UTP.[12][13] The following table outlines the setup for a

standard 20 µL reaction.

Component Volume (µL) Final Concentration

Nuclease-free water Up to 20 µL -

10x HighYield T7 Reaction

Buffer
2.0 1x

100 mM DTT 2.0 10 mM

10 mM ATP 2.0 1 mM

10 mM CTP 2.0 1 mM

10 mM GTP 2.0 1 mM

10 mM UTP 1.3 0.65 mM

10 mM Biotin-11-UTP 0.7 0.35 mM

Template DNA (0.5 - 1.0 µg) X 25-50 ng/µL

HighYield T7 RNA Polymerase

Mix
2.0 -

Total Volume 20.0

1.3 Protocol

Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which

should be kept on ice.[12]
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Assemble the reaction in a nuclease-free microtube at room temperature in the order listed

in the table above. Mix thoroughly by vortexing and spin down briefly.[12]

Incubate the reaction at 37°C for 2 hours in a thermocycler or incubator. For some templates,

yields may be increased by extending the incubation to 4 hours.[12][15]

To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15

minutes.[14][15]

Purify the biotinylated RNA using an appropriate RNA purification kit, following the

manufacturer's instructions.[14]

Assess the quality and concentration of the labeled RNA using a spectrophotometer (e.g.,

NanoDrop) and verify its integrity via gel electrophoresis.

Part 2: RNA Pull-Down Assay with Nuclear Extract
This protocol describes the capture of RBPs from a HeLa nuclear extract using a biotinylated

RNA probe.

2.1 Materials

Purified biotinylated RNA probe (from Part 1)

HeLa cells (or other cells of interest)

Streptavidin-coated magnetic or agarose beads[14]

Nuclear Isolation Buffer (1.28 M sucrose, 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 4% Triton

X-100)[14]

RIP Buffer (150 mM KCl, 25 mM Tris pH 7.4, 0.5 mM DTT, 0.5% NP40, with protease

inhibitors)[14]

RNA Structure Buffer (10 mM Tris pH 7, 0.1 M KCl, 10 mM MgCl₂)[14]

Wash Buffer (e.g., RIP buffer or PBS)
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Elution Buffer (e.g., SDS-PAGE loading buffer)[14]

2.2 Protocol

Preparation of Nuclear Extract:

Harvest approximately 10⁷ HeLa cells and resuspend the pellet in 2 mL PBS, 2 mL nuclear

isolation buffer, and 6 mL nuclease-free water.[14]

Incubate on ice for 20 minutes with frequent mixing.[14]

Pellet the nuclei by centrifuging at 2,500 x g for 15 minutes at 4°C.[14]

Resuspend the nuclear pellet in 1 mL of ice-cold RIP buffer containing protease inhibitors.

[14]

Mechanically shear the nuclei using a Dounce homogenizer (15-20 strokes).[14]

Clarify the lysate by centrifuging at 16,000 x g for 10 minutes at 4°C. The supernatant is

the nuclear extract. Determine the protein concentration using a Bradford or BCA assay.

RNA Folding and Binding to Beads:

Take approximately 3 µg of the biotinylated RNA probe and heat it to 90°C for 2 minutes,

then place it immediately on ice for 2 minutes to denature.[14]

Add RNA Structure Buffer and allow the RNA to fold at room temperature for 20 minutes.

[14]

While the RNA is folding, wash 60 µL of streptavidin agarose beads with RIP buffer.[14]

Incubation and Protein Capture:

Combine the folded RNA probe with 1 mg of the prepared HeLa nuclear extract in a final

volume of 500 µL to 1 mL with RIP buffer.[14]

Incubate at room temperature for 1 hour with gentle rotation to allow RNA-protein

complexes to form.[14]
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Add the pre-washed streptavidin beads to the RNA-protein mixture and continue to

incubate at room temperature for another hour with rotation.[14]

Washing and Elution:

Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or by using a magnetic

stand. Discard the supernatant.

Wash the beads five times with 1 mL of ice-cold RIP buffer to remove non-specifically

bound proteins.[14]

After the final wash, remove all supernatant and add 30-50 µL of 1x SDS-PAGE loading

buffer to the beads.[14]

Boil the sample at 95°C for 5-10 minutes to elute the bound proteins.[14][16]

Analysis:

Centrifuge the beads and collect the supernatant.

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining,

or Western blotting with specific antibodies.[17] For unbiased discovery of interacting

proteins, mass spectrometry can be performed.[6]

Quantitative Data Summary
The following table provides a summary of typical quantitative parameters used in RNA pull-

down assays, compiled from various optimized protocols.
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Parameter
Recommended
Quantity

Cell/System Source

Biotinylated RNA

Probe
2 µg (~200 pmol) SW480 or K562 cells [9][10]

Biotinylated RNA

Probe
3 µg HeLa nuclear extract [14]

Cell Lysate (Total

Protein)
500 µg SW480 or K562 cells [9][10]

Cell Lysate (Nuclear

Extract)
1 mg HeLa cells [14]

Streptavidin Agarose

Beads

20 µL (high capacity)

or 60 µL
General [9][14]

Total Binding Reaction

Volume
200 - 500 µL General [9][11]

Incubation Time (RNA

+ Lysate)

1 hour at room

temperature
General [14]

Incubation Time

(Complex + Beads)

1 hour at room

temperature
General [14]
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Caption: Workflow for an RNA pull-down assay using Biotin-11-UTP.
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Caption: Molecular interactions in a Biotin-11-UTP based RNA pull-down assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: Biotin-11-UTP in RNA Pull-Down
Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394225#biotin-11-utp-applications-in-rna-pull-
down-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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